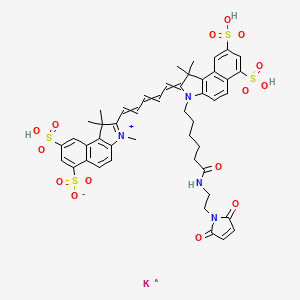
Sulfo-Cyanine5.5 maleimide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfo-Cyanine5.5 maleimide is a water-soluble, far-red to near-infrared emitting dye. It is highly hydrophilic due to the presence of four sulfo groups, making it an excellent choice for labeling sensitive proteins, nanoparticles, and highly hydrophilic biopolymers . This compound is particularly useful in biological and medical research due to its bright and photostable fluorescence properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sulfo-Cyanine5.5 maleimide is synthesized through a series of chemical reactions that introduce the sulfo groups and the maleimide functionality. The maleimide group is typically introduced through a reaction with a thiol-reactive reagent, allowing for the selective labeling of cysteine residues in proteins .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated systems to ensure high purity and yield. The process includes the use of reducing agents like TCEP to reduce disulfide bonds in proteins, followed by the conjugation of the dye to the thiol groups .
Chemical Reactions Analysis
Types of Reactions
Sulfo-Cyanine5.5 maleimide primarily undergoes substitution reactions, specifically thiol-ene reactions, where the maleimide group reacts with thiol groups to form stable thioether bonds . This reaction is highly selective and efficient at pH 6.5 to 7.5 .
Common Reagents and Conditions
The common reagents used in these reactions include reducing agents like TCEP to reduce disulfide bonds and buffers to maintain the pH within the optimal range for the thiol-ene reaction . The major product formed from these reactions is a stable thioether bond between the dye and the protein or other thiol-containing molecules .
Scientific Research Applications
Sulfo-Cyanine5.5 maleimide has a wide range of applications in scientific research:
Mechanism of Action
Sulfo-Cyanine5.5 maleimide exerts its effects through the formation of stable thioether bonds with thiol groups on proteins and other biomolecules . The maleimide group specifically reacts with reduced thiols, allowing for selective labeling of cysteine residues. This selective labeling enables the tracking and visualization of biological molecules in various research applications .
Comparison with Similar Compounds
Sulfo-Cyanine5.5 maleimide is unique due to its high water solubility and near-infrared fluorescence properties. Similar compounds include:
Alexa Fluor 680: Another near-infrared dye with similar fluorescence properties.
DyLight 680: A dye with comparable spectral characteristics.
IRDye 680: Another alternative with similar applications in biological research.
These compounds share similar applications but differ in their specific chemical properties and suitability for various experimental conditions.
Properties
Molecular Formula |
C46H48KN4O15S4 |
|---|---|
Molecular Weight |
1064.3 g/mol |
InChI |
InChI=1S/C46H48N4O15S4.K/c1-45(2)38(48(5)34-17-15-30-32(43(34)45)24-28(66(54,55)56)26-36(30)68(60,61)62)12-8-6-9-13-39-46(3,4)44-33-25-29(67(57,58)59)27-37(69(63,64)65)31(33)16-18-35(44)49(39)22-11-7-10-14-40(51)47-21-23-50-41(52)19-20-42(50)53;/h6,8-9,12-13,15-20,24-27H,7,10-11,14,21-23H2,1-5H3,(H4-,47,51,54,55,56,57,58,59,60,61,62,63,64,65); |
InChI Key |
GYKQSSVYDLRLQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)O)S(=O)(=O)[O-])C)C=CC=CC=C4C(C5=C(N4CCCCCC(=O)NCCN6C(=O)C=CC6=O)C=CC7=C5C=C(C=C7S(=O)(=O)O)S(=O)(=O)O)(C)C)C.[K] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




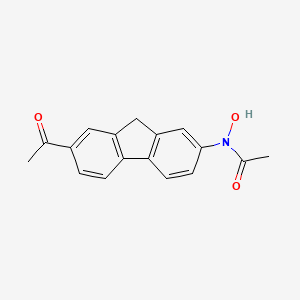

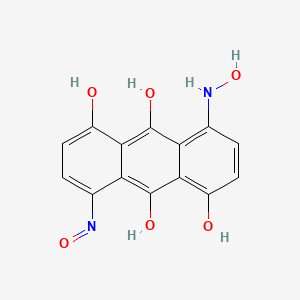
![N-[1-(6-ethynylpyridin-2-yl)ethyl]acetamide](/img/structure/B13791004.png)

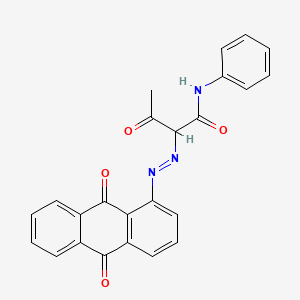
![5,8-Dimethyl[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B13791018.png)

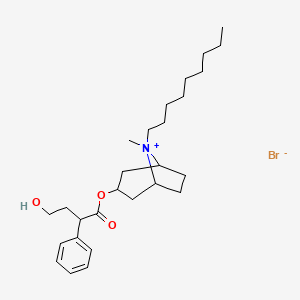

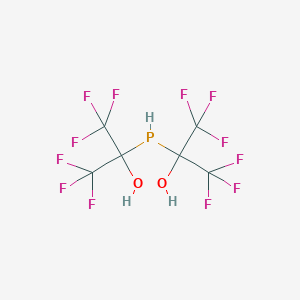
![2-Propyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1-one](/img/structure/B13791080.png)
